Product packaging for Julibroside J1(Cat. No.:CAS No. 175602-94-5)

Julibroside J1

Cat. No.: B067817
CAS No.: 175602-94-5
M. Wt: 2158.3 g/mol
InChI Key: NXNQBJVYRRDDOL-JHSBMFLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Julibroside J1 is a potent triterpenoid saponin isolated from the plant Albizia julibrissin, recognized for its significant and selective anti-cancer activity. Its primary research value lies in its ability to induce apoptosis in a variety of cancer cell lines, particularly by enhancing the efficacy of the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL). This compound operates through a sophisticated mechanism of action; it upregulates the expression of Death Receptor 5 (DR5) and concurrently downregulates key survival proteins, such as cellular FLICE-inhibitory protein (c-FLIP), thereby sensitizing resistant cancer cells to TRAIL-mediated apoptosis. This makes it an invaluable pharmacological tool for investigating the TRAIL/DR5 signaling pathway, overcoming TRAIL resistance, and exploring novel combination therapies for cancers including leukemia, hepatocellular carcinoma, and glioblastoma. Researchers utilize this compound in studies focused on mitochondrial membrane permeabilization, caspase activation cascades, and the interplay between pro-survival and pro-apoptotic cellular signals. This compound is supplied as a high-purity analytical standard to ensure reproducible and reliable results in biochemical and cell-based assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C101H160O49 B067817 Julibroside J1 CAS No. 175602-94-5

Properties

CAS No.

175602-94-5

Molecular Formula

C101H160O49

Molecular Weight

2158.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2E,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2E,6R)-2,6-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C101H160O49/c1-16-96(11,149-89-74(125)65(116)58(109)41(4)134-89)26-18-20-40(3)82(128)143-77-42(5)136-90(75(126)69(77)120)150-97(12,17-2)27-19-21-44(33-102)83(129)141-57-32-101(93(130)148-92-81(68(119)62(113)50(35-104)139-92)147-88-76(127)79(145-87-73(124)66(117)61(112)49(34-103)137-87)78(43(6)135-88)144-86-71(122)63(114)51(36-105)138-86)46(30-94(57,7)8)45-22-23-54-98(13)28-25-56(95(9,10)53(98)24-29-99(54,14)100(45,15)31-55(101)108)142-85-72(123)67(118)64(115)52(140-85)39-133-91-80(60(111)48(107)38-132-91)146-84-70(121)59(110)47(106)37-131-84/h16-17,20-22,41-43,46-81,84-92,102-127H,1-2,18-19,23-39H2,3-15H3/b40-20+,44-21+/t41-,42-,43+,46+,47-,48+,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80-,81-,84+,85+,86+,87+,88+,89+,90+,91+,92+,96+,97-,98+,99-,100-,101-/m1/s1

InChI Key

NXNQBJVYRRDDOL-JHSBMFLSSA-N

SMILES

CC1C(C(C(C(O1)OC(C)(CCC=C(C)C(=O)OC2C(OC(C(C2O)O)OC(C)(CCC=C(CO)C(=O)OC3CC4(C(CC3(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C=C)C)C=C)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@](C)(CC/C=C(\C)/C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@](C)(CC/C=C(\CO)/C(=O)O[C@H]3C[C@@]4([C@@H](C[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]4CC3(C)C)C)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C=C)C)C=C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C)(CCC=C(C)C(=O)OC2C(OC(C(C2O)O)OC(C)(CCC=C(CO)C(=O)OC3CC4(C(CC3(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C=C)C)C=C)O)O)O

Synonyms

julibroside J1

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Julibroside J1

Extraction Methodologies from Natural Sources

The initial step in isolating Julibroside J1 involves its extraction from the dried stem barks of Albizia julibrissin. researchgate.net This process is designed to efficiently remove a broad range of saponins (B1172615) and other secondary metabolites from the solid plant matrix into a liquid solvent phase.

Solvent-Based Extraction Techniques (e.g., Ethanol)

Solvent-based extraction is a primary method for obtaining saponins from plant materials. greenskybio.com For the isolation of saponins from Albizia julibrissin, aqueous ethanol is a commonly used solvent. researchgate.net A typical procedure involves refluxing the powdered, dried stem bark with 75% ethanol at an elevated temperature (e.g., 90°C) for several hours. researchgate.net This process is often repeated to maximize the yield of the extracted compounds. researchgate.net

Following extraction, the ethanol is evaporated to yield a crude extract. This extract is then typically dissolved in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as chloroform, ethyl acetate, and finally n-butanol. researchgate.net The saponins, including this compound, tend to concentrate in the n-butanol fraction due to their glycosidic nature. researchgate.net

Table 1: Solvent-Based Extraction and Partitioning Summary
StepSolvent/ReagentTemperaturePurposeReference
Extraction75% Ethanol90°C (Reflux)Initial extraction of crude saponins from plant material researchgate.net
Partitioning 1ChloroformRoom TemperatureRemove nonpolar compounds researchgate.net
Partitioning 2Ethyl AcetateRoom TemperatureRemove compounds of intermediate polarity researchgate.net
Partitioning 3n-ButanolRoom TemperatureIsolate the saponin-rich fraction researchgate.net

Chromatographic Separation and Purification Strategies

After the initial extraction and partitioning, the n-butanol fraction contains a complex mixture of different saponins. researchgate.net To isolate this compound, a sequence of chromatographic techniques is employed. nih.govnih.gov This multi-step purification strategy separates the compounds based on their distinct physicochemical properties, such as polarity, size, and affinity for the stationary phase. nih.gov

Macroporous Resins

The n-butanol fraction is often first subjected to chromatography using macroporous resins, such as D101 resin. researchgate.netscience.gov This technique serves as an effective preliminary purification and fractionation step. nih.govmdpi.com The crude saponin (B1150181) mixture is loaded onto the resin column, and elution is carried out with a stepwise gradient of ethanol-water mixtures (e.g., 20%, 70%, and 95% ethanol). researchgate.net This separates the saponins into different fractions based on their polarity, concentrating this compound and related compounds into specific fractions for further purification. researchgate.net

Silica Gel Chromatography

Silica gel column chromatography is a fundamental technique used extensively in natural product purification. teledynelabs.comyoutube.com It separates compounds based on their polarity through differential adsorption to the polar silica stationary phase. silicycle.comgrace.com Fractions obtained from the macroporous resin step are applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol. This step further resolves the mixture, separating saponins with different structures and polarities. researchgate.net

Sephadex LH-20 Chromatography

Sephadex LH-20 is a versatile medium used for size-exclusion and partition chromatography in organic solvents. prep-hplc.comcytivalifesciences.com It is prepared by hydroxypropylation of dextran, giving it both hydrophilic and lipophilic properties. prep-hplc.com This chromatography is particularly effective for separating saponins, terpenoids, and other natural products. researchgate.netresearchgate.net Fractions from silica gel chromatography are often further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove remaining impurities and separate closely related saponins. researchgate.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC / preparative HPLC)

The final step to obtain highly pure this compound is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). springernature.comnih.govshimadzu.com This high-resolution technique utilizes a nonpolar stationary phase (commonly C18 silica gel) and a polar mobile phase (often a gradient of acetonitrile and water). nih.govsilicycle.com Preparative HPLC is essential for separating structurally similar diastereoisomeric saponins that are often present in the extracts of Albizia julibrissin. nih.govresearchgate.net By carefully collecting the fraction corresponding to the elution time of this compound, the compound can be isolated with a high degree of purity, suitable for structural elucidation and other scientific studies. gilson.comymc.co.jp

Table 2: Chromatographic Purification Techniques for this compound
TechniqueStationary PhasePrinciple of SeparationTypical EluentsPurpose
Macroporous Resin ChromatographyNon-polar polymeric adsorbent (e.g., D101)Adsorption/Desorption, PolarityStepwise gradient of Ethanol/WaterInitial fractionation of crude saponin extract
Silica Gel ChromatographySilica Gel (Normal Phase)Adsorption, PolarityGradient of Chloroform/MethanolSeparation of saponin mixtures
Sephadex LH-20 ChromatographyHydroxypropylated DextranSize Exclusion / PartitionMethanolRemoval of impurities, separation of related saponins
Preparative RP-HPLCC18-bonded Silica (Reverse Phase)Partition, HydrophobicityGradient of Acetonitrile/WaterFinal purification to obtain high-purity compound

Comprehensive Spectroscopic Characterization for Structural Determination

The determination of the complex structure of this compound, a new triterpenoid (B12794562) saponin, was accomplished almost exclusively through the application of high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. nih.gov These powerful analytical tools provided the detailed insights necessary to piece together the molecule's elaborate framework, which comprises a triterpene aglycone, two monoterpene units, and a total of nine sugar residues. nih.gov The isolation of this compound, along with other saponins, was achieved from the stem bark of Albizzia julibrissin Durazz.

NMR spectroscopy served as the cornerstone for the structural elucidation of this compound. nih.gov A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to establish the connectivity of the atoms within the molecule.

The ¹H-NMR and ¹³C-NMR spectra of this compound provided the foundational data for its structural analysis. While the specific chemical shift values and coupling constants are not publicly available in tabulated form, the literature describes the successful assignment of the proton and carbon signals through a combination of homonuclear and heteronuclear correlation experiments. nih.gov

Interactive Table: ¹H-NMR Data for this compound

Atom Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Data not available in searched sources.Data not available in searched sources.Data not available in searched sources.Data not available in searched sources.

Interactive Table: ¹³C-NMR Data for this compound

Atom Chemical Shift (δ) ppm
Data not available in searched sources.Data not available in searched sources.

To overcome the complexity and signal overlap inherent in the 1D NMR spectra of a molecule as large as this compound, a variety of 2D NMR techniques were utilized. nih.gov These experiments were crucial for establishing the intricate network of covalent bonds and spatial relationships within the molecule.

The following 2D NMR experiments were instrumental in the structural determination: nih.gov

Correlation Spectroscopy (COSY) and CH-COSY: These experiments were used to identify proton-proton and carbon-proton correlations, respectively, revealing the connectivity between adjacent atoms.

Total Correlation Spectroscopy (TOCSY): TOCSY was employed to identify the protons within a single spin system, which was particularly useful for identifying the individual sugar residues.

Heteronuclear Multiple Bond Correlation (HMBC): This technique provided information about long-range (2-3 bond) correlations between protons and carbons, which was essential for determining the linkages between the different structural components, including the sugar units and the aglycone.

Heteronuclear Multiple Quantum Coherence-Correlation Spectroscopy (HMQC-COSY) and HMQC-TOCSY: These experiments provided further detailed correlations between protons and carbons, aiding in the complete assignment of the NMR spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments were vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, which provided crucial data for establishing the anomeric configurations of the sugar residues. nih.gov

The determination of the anomeric configurations of the nine sugar residues in this compound was a critical aspect of its structural elucidation. This was achieved through a combined analysis of several NMR parameters. nih.gov

The one-bond carbon-proton coupling constants (¹JCH) for the anomeric carbons provided a reliable method for this determination. nih.gov Additionally, the three-bond proton-proton coupling constants between the first and second protons of the sugar rings (³JH1,H2) were analyzed. nih.gov This data, in conjunction with the spatial proximity information obtained from NOESY experiments, allowed for the unambiguous assignment of the anomeric configurations. nih.gov

Mass spectrometry provided complementary information to the NMR data, primarily concerning the molecular weight and fragmentation patterns of this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was utilized in the analysis of Julibrosides. This method is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like saponins. While specific FAB-MS data for this compound is not detailed in the available literature, this technique would have been employed to determine the molecular weight of the compound, providing crucial confirmation of the molecular formula as deduced from NMR and other analytical data.

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing large, thermally labile molecules like saponins. In the analysis of this compound and related compounds, high-resolution ESI-MS (HRESIMS) is employed, typically in the negative ion mode. This is because the acidic protons of the numerous hydroxyl and carboxyl groups on the molecule are readily lost.

For this compound, with a chemical formula of C₁₀₁H₁₆₀O₄₉, the analysis would be expected to show a prominent pseudomolecular ion peak corresponding to the deprotonated molecule, [M-H]⁻. The generation of this ion allows for the precise determination of the compound's molecular weight, which is a fundamental step in its characterization. Further fragmentation of this parent ion (MS/MS) can provide valuable information regarding the sequence of sugar units by observing the loss of individual or chains of sugar residues.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight (TOF) mass analyzers are frequently coupled with ESI sources (ESI-TOF-MS) for the analysis of complex natural products due to their high mass accuracy and resolution. After the generation of ions like [M-H]⁻ via ESI, the TOF analyzer measures the mass-to-charge ratio (m/z) by determining the time it takes for the ions to travel a fixed distance to the detector.

The high accuracy of TOF-MS allows for the experimental mass of the pseudomolecular ion to be determined with a very low margin of error (typically in the parts-per-million range). This precise mass measurement is critical for confirming the elemental composition of this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass of the proposed formula (C₁₀₁H₁₆₀O₄₉), researchers can confidently validate the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Chemical Degradation Studies (e.g., Acidic Hydrolysis for Aglycone Identification)

Chemical degradation, particularly acid hydrolysis, is a classical and definitive method for confirming the core aglycone structure and identifying the constituent monosaccharides of a saponin. This process involves heating the purified this compound in an acidic solution, such as 2 M hydrochloric acid (HCl). oup.com

The acid catalyzes the cleavage of the glycosidic bonds that link the sugar residues to each other and to the triterpenoid core. This process breaks the complex saponin down into its fundamental building blocks: the aglycone (sapogenin) and the individual sugar units. Following hydrolysis, the reaction mixture is separated. The water-insoluble aglycone can be extracted with an organic solvent and its structure confirmed by comparison with an authentic sample or through spectroscopic analysis. oup.com The water-soluble fraction, containing the monosaccharides, can be analyzed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify each sugar component. For this compound, this process would yield the acacic acid lactone aglycone and the nine constituent sugar residues. oup.com

Structural Features of this compound

This compound is a highly complex triterpenoid saponin distinguished by its large size and intricate arrangement of its three main components: a central triterpenoid aglycone, extensive oligosaccharide chains, and unique monoterpenoid attachments. nih.gov

Triterpenoid Aglycone Moiety (Acacic Acid Lactone)

The core of this compound is a pentacyclic triterpenoid sapogenin known as acacic acid lactone. oup.com This aglycone belongs to the oleanane-type triterpenes. The "lactone" designation indicates the formation of an intramolecular ester bridge, which is a key structural feature. The chemical formula for the acacic acid lactone core is C₃₀H₄₆O₄.

Oligosaccharide Chain Linkages and Composition (e.g., Nine Sugar Residues)

This compound possesses a total of nine sugar residues, which are organized into two separate oligosaccharide chains attached to the aglycone at positions C-3 and C-28. nih.gov

C-3 Position: A trisaccharide chain is attached at the C-3 hydroxyl group of the acacic acid lactone core. nih.gov

C-28 Position: A tetrasaccharide chain is attached via an ester linkage to the C-28 carboxyl group. nih.gov

The precise structure of these chains, including the identity of the monosaccharides and their specific linkages, has been determined primarily through extensive 2D NMR experiments. nih.gov The full characterization is as follows: 3-O-[β-D-xylopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl]-...-acacic acid...-28-O-(β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2))-β-D-glucopyranosyl ester. nih.gov

Table 1: Oligosaccharide Chains of this compound

Attachment Point Chain Composition and Linkages Number of Residues
C-3 β-D-xylopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl 3
C-28 β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl 4

Monoterpenoid Moieties and Their Attachment Sites

A defining feature of this compound is the presence of two monoterpenoid moieties, which are themselves glycosylated and attached as a complex side chain to the C-21 hydroxyl group of the acacic acid lactone core. nih.gov This entire side chain is attached via an ester linkage.

The structure of this complex unit is: 21-O-{(6S)-2-trans-2-hydroxymethyl-6-methyl-6-O-[4-O-((6S)-2-trans-2,6-dimethyl-6-O-(6-deoxy-β-D-glucopyranosyl)-2,7-octadienoyl)-6-deoxy-β-D-glucopyranosyl]-2,7-octadienoyl}. nih.gov This intricate arrangement involves one monoterpene unit esterified to a 6-deoxy-β-D-glucopyranosyl (quinovopyranosyl) sugar, which is then linked to a second monoterpene unit. This entire monoterpene-sugar-monoterpene assembly is, in turn, attached to another 6-deoxy-β-D-glucopyranosyl residue, which finally connects to the C-21 position of the aglycone. This accounts for the remaining two of the nine total sugar residues.

Biosynthetic Pathways of Julibroside J1

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

Triterpenoid saponins (B1172615), including Julibroside J1, share a common biosynthetic origin rooted in the isoprenoid pathway. uoa.gr This foundational pathway is responsible for producing the C30 precursor that forms the carbon skeleton of all triterpenoids.

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the mevalonic acid (MVA) pathway in the cytosol. frontiersin.org These C5 units are sequentially condensed to form farnesyl diphosphate (FPP), a C15 intermediate. nih.gov The first committed step towards triterpenoid synthesis involves the head-to-head condensation of two FPP molecules to create the linear C30 hydrocarbon, squalene (B77637). nih.govfoodb.ca This crucial reaction is the gateway to the biosynthesis of both sterols and triterpenoids. foodb.ca

Two key enzymes orchestrate the initial steps of converting FPP into a cyclizable precursor. Squalene synthase (SS) catalyzes the aforementioned condensation of two FPP molecules to form squalene. nih.gov This enzyme represents a significant branch point in isoprenoid metabolism. oup.com

Following its formation, squalene undergoes oxidation by squalene epoxidase (SE) . This enzyme introduces an epoxide ring across the C2-C3 double bond of squalene, yielding (S)-2,3-oxidosqualene. nih.govwikipedia.org This epoxidation is a critical activation step, preparing the linear substrate for the dramatic cyclization that follows. wikipedia.org The formation of 2,3-oxidosqualene (B107256) is the final common step before the pathway diverges into the synthesis of various sterols and the vast array of triterpenoid skeletons. uoa.gr

Proposed Specific Steps for this compound (Based on Analogue Studies)

The aglycone, or non-sugar portion, of this compound is acacic acid, an oleanane-type triterpenoid. oup.com The formation of this compound requires extensive post-cyclization modifications of this acacic acid scaffold. While the specific enzymes from Albizia julibrissin are yet to be fully characterized, the pathway can be inferred from studies on the biosynthesis of other complex saponins. nih.govnih.gov These modifications involve a series of oxidation, glycosylation, and acylation reactions.

The biosynthesis of the acacic acid skeleton itself begins with the cyclization of 2,3-oxidosqualene, likely catalyzed by a β-amyrin synthase (bAS) to form β-amyrin, the precursor for the oleanane (B1240867) skeleton. foodb.canih.gov Subsequent oxidation reactions, mediated by cytochrome P450 monooxygenases (P450s), would then hydroxylate and carboxylate the β-amyrin backbone at specific positions (C-3, C-16, C-21, and C-28) to form acacic acid. nih.govfrontiersin.org

One of the most striking features of this compound is its extensive glycosylation, featuring nine sugar residues attached at three different points on the acacic acid aglycone. wikipedia.org This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). frontiersin.org These enzymes transfer a specific sugar moiety from an activated UDP-sugar donor to an acceptor molecule—in this case, the triterpenoid aglycone or a growing sugar chain. researchgate.net

The assembly of the complex oligosaccharide chains on this compound is a sequential process. It is proposed that a cascade of distinct UGTs, each with high specificity for the acceptor substrate (the aglycone or a specific glycosylated intermediate) and the sugar donor, work in a coordinated fashion. For example, one UGT would catalyze the initial attachment of a sugar to the C-3 hydroxyl group of acacic acid, while another would act on the C-28 carboxyl group, and a third on the C-21 hydroxyl group. nih.gov Subsequent UGTs would then add further sugar units to these initial residues to build the branched oligosaccharide chains. The identification of 321 putative UGT genes in the genome of a related plant highlights the vast enzymatic toolkit available for such modifications. oup.com

A defining characteristic of this compound and other related saponins from the Albizia genus is the acylation of a sugar residue with a monoterpenoid acid. ijpsjournal.comresearchgate.net In this compound, a complex, hydroxylated and glycosylated monoterpenoid acid is attached to a fucose residue in the sugar chain at C-21. fishersci.se

The biosynthesis of this monoterpenoid moiety would begin with the formation of C10 monoterpenes from geranyl diphosphate (GPP), a product of the isoprenoid pathway. Studies on Albizia julibrissin have identified several terpene synthase (TPS) genes, confirming the plant's capability to produce a variety of monoterpenes like β-ocimene and linalool. nih.govresearchgate.net These basic monoterpenes would then undergo a series of oxidative modifications, likely catalyzed by P450 enzymes, to form the corresponding monoterpenoid acid.

The final step is the attachment of this acid to the sugar chain. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-utilizing enzymes. frontiersin.org These enzymes catalyze the transfer of an acyl group from a coenzyme A thioester to an acceptor molecule. It is therefore proposed that the monoterpenoid acid is first activated to its CoA-ester form and then transferred by a specific BAHD acyltransferase onto the hydroxyl group of the fucose residue, completing the intricate structure of this compound.

Molecular Mechanisms of Action of Julibroside J1 and Its Analogues

Induction of Apoptosis in Cancer Cell Lines

The cytotoxic effects of Julibroside J1 and its analogues against various cancer cell lines are primarily mediated through the induction of apoptosis, or programmed cell death. researchgate.netfrontiersin.org Julibrosides J1, J2, and J3 have demonstrated cytotoxic activity against several cancer cell lines. researchgate.netpsu.ac.th Furthermore, other analogues, including Julibrosides J29, J30, and J31, have been shown to induce apoptosis in human acute leukemia T-cells. scribd.com This programmed cell death is a critical mechanism for eliminating cancerous cells in a controlled manner, preventing the inflammatory response associated with necrosis.

Mitochondrial Pathway Perturbation

A key mechanism through which julibrosides induce apoptosis is by perturbing the mitochondrial pathway. This intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. frontiersin.org An extract of Albizia julibrissin has been shown to trigger apoptosis through a mitochondria-dependent activation of caspase-3. jst.go.jp

Studies on Julibroside J8, a close analogue of this compound, have provided more specific insights into this process. Treatment of HeLa cells with Julibroside J8 resulted in an increased expression of the pro-apoptotic protein Bax and a significant reduction in the expression of the anti-apoptotic protein Bcl-2 within the mitochondria. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane. embopress.orgnih.govnih.gov The altered membrane potential and subsequent release of pro-apoptotic factors from the mitochondria are central to initiating the downstream apoptotic cascade. researchgate.net

Caspase Pathway Involvement (e.g., for Julibroside J8)

The activation of the caspase cascade is a hallmark of apoptosis. Research has demonstrated that the apoptotic activity of julibrosides involves this pathway. For instance, the induction of apoptosis in HeLa cells by Julibroside J8 is mediated through the caspase pathway. researchgate.net This involves the activation of key executioner caspases, such as caspase-3. jst.go.jp The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. researchgate.net

Cellular Pathway Modulation in Cytotoxicity (e.g., Cell Cycle Arrest)

Beyond direct apoptosis induction, this compound and its analogues can exert their cytotoxic effects by modulating cellular pathways that control cell proliferation, such as the cell cycle. Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. Various saponins (B1172615) have been shown to inhibit tumor cell growth by inducing cell cycle arrest. researchgate.net This process halts cell division at specific checkpoints (e.g., G1, S, or G2/M phase), which can provide an opportunity for DNA repair or, if the damage is too severe, lead to the initiation of apoptosis. biorxiv.orgnih.govfrontiersin.org For example, total saponins from Albiziae Cortex have been found to induce S phase arrest in hepatoma carcinoma cells. researchgate.net Certain saponins from Acacia victoriae have also been shown to cause cell cycle arrest in Jurkat cells. nii.ac.jp This suggests that a likely mechanism of action for the anti-proliferative effects of this compound involves the disruption of the normal cell cycle in cancerous cells.

Mechanisms Underlying Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Extracts from Albizia julibrissin, which contain this compound, have been noted for their antioxidant properties. researchgate.net This activity is often attributed to the presence of flavonoids and phenolic glycosides within the plant. researchgate.net

Molecular Targets in Anti-inflammatory Responses

Inflammation is a critical biological response, but chronic inflammation can contribute to the development of various diseases, including cancer. Saponins, as a class of compounds, are recognized for their anti-inflammatory properties. A key molecular target in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. biotcm.net

The anti-inflammatory effects of triterpenoid (B12794562) saponins are often linked to their ability to inhibit the activation of NF-κB. researchgate.netscribd.com By suppressing the NF-κB pathway, these compounds can reduce the production of inflammatory mediators, thereby dampening the inflammatory response. rospatent.gov.ru Although direct studies on this compound are limited, it is plausible that its anti-inflammatory actions are mediated through the inhibition of key inflammatory signaling pathways like NF-κB.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Saponins have been shown to possess anti-angiogenic properties. researchgate.net

A primary target in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its signaling pathway. abcam.commdpi.comantibodies-online.comijbs.com The anti-angiogenic effects of saponins are often achieved by inhibiting the expression of genes related to VEGF and another key regulator, hypoxia-inducible factor 1-α (HIF-1α). researchgate.net Furthermore, total saponins from Albizia julibrissin have been shown to inhibit VEGF-mediated endothelial cell proliferation, migration, and tube formation by suppressing the VEGF/VEGFR2 signaling pathway. researchgate.net Studies on Julibroside J8 have demonstrated its ability to inhibit the growth, migration, and tube formation of human microvascular endothelial cells, as well as reduce vessel density in a tumor model, further implicating the inhibition of angiogenesis as a key anti-tumor mechanism for this class of compounds. researchgate.net

Inhibition of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-α (HIF-1α) Expression

The inhibition of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels, is a critical strategy in combating tumor growth and metastasis. A key molecular pathway that governs angiogenesis involves the Vascular Endothelial Growth Factor (VEGF) and the master transcriptional regulator of the cellular response to hypoxia, Hypoxia-Inducible Factor 1-α (HIF-1α). mdpi.com Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of numerous target genes, including VEGF. nih.govopenbiologyjournal.com Elevated VEGF expression, in turn, stimulates endothelial cell proliferation and migration, leading to neovascularization that supplies tumors with essential nutrients and oxygen. viamedica.pl

Triterpenoid saponins, a broad class of natural compounds to which this compound belongs, are recognized for their anti-angiogenic properties, with a primary mechanism being the inhibition of VEGF and HIF-1α expression. researchgate.netspandidos-publications.com While direct studies detailing the effect of this compound on the expression of these specific factors are limited, research on its analogues and the total saponin (B1150181) extracts from its source, Albizia julibrissin, provides significant insight into this mechanism.

Research into the total saponins of Albizia julibrissin (TSAJ), a mixture which includes this compound and its related compounds, has demonstrated significant inhibition of VEGF-mediated angiogenesis. spandidos-publications.comnih.gov Studies have shown that TSAJ suppresses the activation of VEGF Receptor 2 (VEGFR2) and its downstream signaling components, including focal adhesion kinase (Fak), Akt, and extracellular signal-regulated kinase (Erk), both in vitro and in vivo. nih.govresearchgate.net This indicates that saponins from Albizia julibrissin effectively disrupt the signaling cascade initiated by VEGF.

Furthermore, investigations into Julibroside J8, a close analogue of this compound, have confirmed potent anti-angiogenic and cytotoxic activities. Julibroside J8 was found to inhibit the growth, migration, and tube formation of human microvascular endothelial cells (HMEC-1) in a dose-dependent manner. researchgate.net

To illustrate the specific molecular actions on HIF-1α and VEGF expression by this class of compounds, the triterpenoid saponin Pulsatilla saponin D (also known as SB365) serves as a well-documented example. Under hypoxia-mimicking conditions, Pulsatilla saponin D has been shown to markedly inhibit the expression of both HIF-1α and the subsequent production of VEGF in various human cancer cell lines. spandidos-publications.comoup.comsbp.co.kr For instance, in HT-29 colon cancer cells exposed to hypoxic conditions, treatment with Pulsatilla saponin D led to a dose-dependent decrease in HIF-1α protein expression. sbp.co.kr This subsequently suppressed the secretion of VEGF from the cancer cells, thereby inhibiting a critical signal for angiogenesis. sbp.co.kr Similar inhibitory effects on both HIF-1α and VEGF expression were observed in gastric and pancreatic cancer cell lines. spandidos-publications.comoup.com

The detailed findings on Pulsatilla saponin D's ability to down-regulate HIF-1α and VEGF provide a strong mechanistic model for the anti-angiogenic activity observed in this compound analogues and the total saponin extracts of Albizia julibrissin.

Interactive Data Table: Effect of Pulsatilla Saponin D (SB365) on HIF-1α and VEGF Expression in Human Cancer Cells

This table summarizes the dose-dependent inhibitory effects of Pulsatilla Saponin D on the expression of key angiogenic factors in various human cancer cell lines under hypoxic conditions, as determined by Western blot analysis.

Cell LineTreatmentConcentration (µM)Target ProteinOutcomeReference
MKN-45 (Gastric Cancer) Pulsatilla Saponin D0.1HIF-1αInhibition of hypoxia-induced expression observed oup.com
1HIF-1αDose-dependent inhibition of expression oup.com
10HIF-1αStrong inhibition of expression oup.com
0.1 - 10VEGFDose-dependent suppression of expression and production oup.com
BXPC-3 (Pancreatic Cancer) Pulsatilla Saponin D10HIF-1αInhibition of hypoxia-induced expression spandidos-publications.com
10VEGFInhibition of hypoxia-induced expression spandidos-publications.com
HT-29 (Colon Cancer) Pulsatilla Saponin D0.1 - 10HIF-1αDose-dependent inhibition of hypoxia-induced expression sbp.co.kr
0.1 - 10VEGFDose-dependent inhibition of hypoxia-induced secretion sbp.co.kr

Synthetic Methodologies and Analogue Design for Julibroside J1

Challenges in Saponin (B1150181) Synthesis from Natural Sources

The extraction and isolation of pure saponins (B1172615), such as Julibroside J1, from plant material is a formidable task. nih.gov Several factors contribute to this difficulty:

Complex Mixtures: Saponins typically exist in plants as intricate mixtures of structurally similar compounds with comparable polarities. researchgate.netnih.gov This similarity makes separating individual saponins a significant challenge. researchgate.net

Extraction and Purification Hardships: Traditional extraction methods, such as those using heat, can cause labile or heat-sensitive compounds to disintegrate, leading to the formation of artifacts rather than genuine saponins. researchgate.net The choice of solvent is also critical, as some may not be selective enough, co-extracting other compounds and complicating purification. wikipedia.org Furthermore, certain solvents can cause chemical modifications or degradation of the saponin structure. wikipedia.org

Detection Issues: A major obstacle in the purification process is the lack of a chromophore in most saponins, which makes them difficult to detect using standard UV-based techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net While detection at low wavelengths (200–210 nm) is possible, it is nonspecific and other compounds may also absorb in this region. researchgate.netresearchgate.net Evaporative Light Scattering Detection (ELSD) has emerged as a superior alternative, but it can have limitations such as a narrow linear range and low sensitivity for trace amounts. nih.govresearchgate.net

Low Yield and Optimization: Optimizing the yield of a specific saponin is difficult due to the variability in raw plant materials and the need to carefully balance extraction conditions like temperature, time, and solvent ratios to avoid degradation. wikipedia.org The inherent difficulty in purifying these closely related saponins from natural sources makes chemical synthesis a more viable approach for obtaining homogeneous samples for research. nih.gov

Chemical Synthesis Strategies

Due to the difficulties of isolation, chemical synthesis offers a crucial pathway to obtaining pure saponins for biological study. However, the synthesis of these molecules, particularly those with elaborate sugar moieties like this compound, is fraught with its own set of challenges.

A central challenge in saponin synthesis is the construction of the complex, branched oligosaccharide (sugar) chains. nih.govnih.gov Natural saponins with branched sugar structures are often assembled via lengthy and low-efficiency multi-step strategies involving numerous protection and deprotection steps. nih.gov

Modern strategies focus on more convergent approaches. One such method involves the use of partially protected glycosyl donors. nih.govguidetopharmacology.org For instance, a strategy for synthesizing saponins with 2,3-branched oligosaccharides uses partially protected monosaccharide and disaccharide donors to simplify the process of protecting group manipulation and oligosaccharide assembly. nih.gov Another approach for constructing branched oligosaccharides utilizes the superior regioselectivity and stereoselectivity of catalysts like PtCl₄ to enable one-pot assembly, which is particularly useful for the complex sugar structures commonly found in saponins. wikipedia.org The development of these advanced glycosylation reactions is critical for the efficient synthesis of complex saponins. nih.gov

Achieving the correct stereochemistry—the specific three-dimensional arrangement of atoms—is paramount, as the biological activity of saponins is highly dependent on their structure. nih.govwikipedia.org Stereoselective synthesis refers to chemical reactions that preferentially form one stereoisomer over another. bohrium.com

In saponin synthesis, controlling the stereochemistry during the formation of glycosidic bonds is a key concern. nih.gov Conventional methods often rely on the "neighboring group participation" effect, where a protecting group on a nearby carbon atom influences the stereochemical outcome of the glycosylation reaction to favor the desired 1,2-trans-β-glycosidic linkage. wikipedia.org However, this requires additional steps for the installation and removal of these participating groups. wikipedia.org

More advanced strategies aim to achieve stereoselectivity without this reliance. These can involve the use of specific solvents, invertive glycosylation techniques, or chiral catalysts to control the formation of new stereogenic centers. wikipedia.orgfishersci.canih.gov For example, in the synthesis of certain antifungal saponin derivatives, a key challenge was achieving a specific β-(1→4) linkage, which was accomplished using a disarmed trichloroacetimidate (B1259523) glucosyl donor to control the stereochemical outcome. nih.gov The development of such stereoselective methods is essential for the efficient and accurate synthesis of complex natural products like this compound. wikipedia.org

Design and Synthesis of Julibroside Analogues

The synthesis of analogues—molecules with structures modified from the original natural product—is a powerful tool in medicinal chemistry. It allows for the exploration of structure-activity relationships (SAR) and the potential development of compounds with improved therapeutic properties.

The rationale for creating analogues of this compound is rooted in the understanding that specific parts of the saponin molecule are crucial for its biological effects. nih.gov Both the aglycone (the non-sugar part) and the carbohydrate components are structurally essential for the bioactivities of saponins. nih.gov

For example, research on julibrosides has shown that the removal of an ester-linked tetrasaccharide from the molecule dramatically decreases its cytotoxicity against certain cancer cells. nih.gov This indicates that the sugar chains are not merely passive components but play an active role in the molecule's biological function. Similarly, modifications to the aglycone core of related triterpenoids, such as oleanolic acid, by adding different functional groups (e.g., amino acids, triazoles) have been explored to enhance antiviral or anti-inflammatory activities. fishersci.ca The goal of these structural modifications is to identify which parts of the molecule are essential for activity, potentially leading to the design of new analogues with greater potency or selectivity for a specific biological target. nih.govfishersci.ca

One specific area of analogue exploration involves diastereoisomers—stereoisomers that are not mirror images of each other. This compound and Julibroside J9 are two such diastereomeric saponins isolated from the stem bark of Albizia julibrissin. phytomolecules.comthegoodscentscompany.com Although they have the same chemical formula and connectivity of atoms, they differ in their three-dimensional arrangement.

Significantly, both this compound and its diastereoisomer Julibroside J9 have been reported to exhibit cytotoxic activity against cancer cell lines. phytomolecules.comhznu.edu.cnnih.gov The existence and co-isolation of these diastereomers highlight the stereochemical complexity of natural product synthesis and isolation. Studying the differential activities and properties of such pairs can provide valuable insights into the specific structural requirements for their biological action, guiding the design of future synthetic analogues.

Development of Libraries for Glycoconjugate Research

The intricate structure of this compound, a triterpenoid (B12794562) saponin featuring a complex arrangement of a triterpene, two monoterpenes, and nine sugar residues, presents significant challenges to total chemical synthesis. nih.govnih.gov Consequently, research has pivoted towards more strategic approaches, focusing on the synthesis of key structural analogues and the development of compound libraries. This allows for a systematic exploration of the structure-activity relationships (SAR), particularly concerning the extensive and complex glycosylation patterns that are crucial for the molecule's biological functions. easychem.org The creation of such glycoconjugate libraries is fundamental to identifying novel therapeutic leads and understanding the molecular basis of their activity.

The rationale for developing libraries of this compound analogues is rooted in findings that demonstrate the profound impact of the oligosaccharide chains on the compound's bioactivity. For instance, the removal or alteration of the ester-linked tetrasaccharide moiety in related julibrosides has been shown to dramatically decrease their cytotoxic effects. easychem.org This highlights the necessity of a diverse pool of analogues with varied glycosylation to fully map the SAR and optimize for desired biological effects, such as cytotoxicity against cancer cells. nih.govnih.gov

Modern synthetic strategies have enabled the creation of these vital research tools. A key approach is the development of efficient, practical methods for synthesizing the complex oligosaccharide chains, which can then be attached to the aglycone scaffold. nih.gov Research has demonstrated the successful synthesis of tetra- and trisaccharide components related to the antitumor saponin "Julibroside J28," a close analogue of J1. uni.lu This modular approach, focusing on creating essential "glycobrick" precursors, is a cornerstone of building glycoconjugate libraries. uni.lunih.gov

Furthermore, chemo-enzymatic strategies have emerged as a powerful and highly attractive methodology. nih.gov These hybrid approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis. They often rely on the use of glycosyltransferases or engineered transglycosidases in the final stages to assemble or modify the glycan chains on a core structure. nih.govnih.gov This method allows for the "customization" of non-natural acceptors, paving the way for a divergent synthesis pathway where a common precursor can yield a large variety of oligosaccharides and, subsequently, a library of novel glycoconjugates. easychem.orgnih.gov The application of these methods in combinatorial chemistry can generate an efficient entry into libraries of even more complex glycoconjugates, which are essential for high-throughput screening and drug discovery programs. easychem.org

The development of these libraries, whether through modular chemical synthesis, chemo-enzymatic methods, or combinatorial approaches, is a critical step. It moves beyond the study of a single, naturally isolated compound to the systematic design and investigation of a whole class of potential therapeutic agents based on the this compound template. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Additional Biological Activities Beyond Current Scope

While the cytotoxic effects of Julibroside J1 have been noted, the full spectrum of its biological activity remains largely unexplored. researchgate.net Saponins (B1172615) from Albizia julibrissin, a class of compounds to which this compound belongs, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antidepressant-like, and anxiolytic-like activities. researchgate.netnih.gov For instance, Julibroside C1 has been shown to exhibit potent anxiolytic-like effects, potentially mediated by the 5-HT1A and GABAA-benzodiazepine receptor systems. researchgate.netnih.gov This precedent strongly suggests that this compound may possess other valuable bioactivities.

Future research should systematically screen this compound for a broader range of therapeutic properties. Key areas for investigation include:

Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways and the secretion of cytokines like TNF-α and interleukins. mdpi.com

Neuropharmacological Effects: Assessing its potential antidepressant and anxiolytic properties, given the known effects of other julibrosides and the traditional use of Albizia julibrissin for mood-related conditions. nih.govnih.gov

Antitumor and Anti-angiogenic Properties: While initial cytotoxicity is known, further studies are needed to determine its specific antitumor mechanism and whether it shares the anti-angiogenic properties of related compounds like Julibroside J8. nih.govnih.govnih.gov

In-depth Mechanistic Investigations at Molecular and Cellular Levels

Understanding how this compound exerts its effects is crucial for its development as a therapeutic agent. The initial observation of cytotoxicity needs to be followed by detailed mechanistic studies to identify the specific molecular targets and cellular pathways involved. researchgate.net Research should aim to answer fundamental questions regarding its mode of action.

Research QuestionPotential Methodologies
Does it induce apoptosis, necrosis, or another form of cell death?Flow cytometry (Annexin V/PI staining), caspase activation assays, analysis of mitochondrial membrane potential.
Which specific signaling pathways are modulated by this compound?Western blotting for key proteins in pathways like PI3K/Akt or MAPKs, gene expression profiling (RNA-seq).
Does it interact with specific receptors or enzymes?Receptor binding assays, enzyme inhibition assays, computational molecular docking studies.
What are its effects on the cell cycle?Cell cycle analysis via flow cytometry.

By elucidating these mechanisms, researchers can better predict the compound's efficacy and potential side effects, and identify patient populations most likely to benefit from a this compound-based therapy.

Advanced Structure-Activity Relationship Profiling for Lead Optimization

The chemical structure of this compound, like other saponins, consists of a triterpenoid (B12794562) aglycone linked to sugar moieties. nih.gov The nature and arrangement of these components are critical to its biological activity. A systematic Structure-Activity Relationship (SAR) study is essential for optimizing the compound's therapeutic potential. nih.gov

This involves the semi-synthesis or total synthesis of a library of this compound analogs with specific structural modifications. Key modifications could include:

Altering the type, number, and linkage of the sugar units.

Modifying functional groups on the triterpene core.

Changing the stereochemistry at various chiral centers.

Each analog would then be tested for its biological activity. The goal of this profiling is to identify the key structural features (the "pharmacophore") responsible for its effects and to develop new, optimized lead compounds with enhanced potency, improved selectivity, and better pharmacokinetic properties. nih.gov

Development of Efficient and Scalable Synthetic Pathways

Reliance on isolation from natural sources is often inefficient and yields low quantities of the desired compound, hindering extensive preclinical and clinical research. The complex structure of saponins makes their chemical synthesis challenging. beilstein-journals.org While progress has been made in synthesizing the saccharide portions of related compounds like Julibroside J28, a complete, efficient, and scalable total synthesis for this compound has yet to be developed. nih.gov

Future research must focus on creating a robust synthetic route that allows for the production of this compound and its analogs in sufficient quantities for drug development. This would not only provide a reliable supply but also facilitate the SAR studies mentioned previously.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural compounds can often exhibit enhanced therapeutic effects when used in combination with other agents. genesispub.org This phenomenon, known as synergy, can lead to greater efficacy at lower doses, potentially reducing toxicity and overcoming drug resistance. nih.govmdpi.com

Investigating the synergistic potential of this compound is a promising avenue of research. For example, in the context of its cytotoxic properties, it could be tested in combination with established chemotherapeutic drugs. Such studies would assess whether this compound can enhance the cancer-killing effects of these drugs, allowing for reduced dosages and mitigating their often-severe side effects. mdpi.com

Application in Preclinical Drug Discovery and Development

Should this compound or an optimized analog demonstrate significant promise in the aforementioned areas, the next phase is formal preclinical development. aristo-group.comnih.gov This is a regulated process designed to gather essential data on a drug candidate's safety and efficacy before it can be tested in humans. jddhs.comtexilajournal.com

The key stages of preclinical development for a this compound-based candidate would include:

Pharmacokinetics (PK): Studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Pharmacodynamics (PD): Assessing the biochemical and physiological effects of the compound on the body.

Toxicology Studies: Evaluating the potential adverse effects of the compound in animal models to determine a safe dose range for human trials.

Formulation Development: Creating a stable and effective delivery system for the drug.

Successfully navigating this stage is a prerequisite for filing an Investigational New Drug (IND) application and proceeding to human clinical trials. nih.gov

Q & A

Q. What are the primary natural sources of Julibroside J1, and what extraction protocols are most effective for isolating it in high purity?

this compound is primarily isolated from species within the genus Albizia (e.g., Albizia julibrissin). Effective extraction protocols involve:

  • Solvent selection : Polar solvents (e.g., methanol-water mixtures) optimize solubility of triterpenoid saponins like this compound .
  • Chromatographic purification : Multi-step column chromatography (e.g., silica gel, reverse-phase HPLC) ensures high purity (>95%) .
  • Validation : Purity should be confirmed via HPLC-ELSD or UPLC-QTOF-MS, with comparisons to authenticated standards .

Q. What spectroscopic techniques are essential for the structural elucidation of this compound, and how do they complement each other?

A combination of techniques is required:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve glycosidic linkages and aglycone structure .
  • Mass spectrometry : High-resolution MS (e.g., HR-ESI-MS) confirms molecular formula, while tandem MS (MS/MS) maps fragmentation patterns .
  • X-ray crystallography : Optional but critical for absolute configuration determination if crystals are obtainable . Cross-validation across methods minimizes misassignment risks .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing false positives?

  • Assay selection : Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding) over broad cytotoxicity screens .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to account for solvent interference .
  • Replication : Triplicate technical and biological replicates reduce variability .
  • Dose-response validation : Confirm activity across a concentration gradient (e.g., 0.1–100 µM) using nonlinear regression analysis .

Advanced Research Questions

Q. What experimental strategies can address contradictory reports on this compound's pharmacokinetic properties across different model systems?

  • Comparative studies : Parallel testing in cell lines, organoids, and animal models under standardized conditions to identify species-specific metabolism .
  • Bioanalytical rigor : Quantify this compound and metabolites via LC-MS/MS with isotope-labeled internal standards .
  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate existing data, highlighting methodological inconsistencies (e.g., dosing regimens, bioavailability metrics) .

Q. How can multi-omics approaches be integrated to uncover this compound's mechanisms of action at the molecular level?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC or TMT labeling to quantify protein expression changes .
  • Metabolomics : Untargeted LC-MS to map metabolic pathway perturbations .
  • Data integration : Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify hub targets and pathways .

Q. What statistical validation methods are critical when analyzing dose-response relationships of this compound in complex biological matrices?

  • Nonlinear modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
  • Multivariate analysis : PCA or PLS-DA to disentangle this compound-specific effects from matrix interference .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols must be provided in supplementary materials, including instrument parameters and raw data access links .
  • Ethics compliance : For in vivo studies, document IACUC approval and adherence to ARRIVE guidelines .
  • Data contradiction resolution : Apply contradiction analysis frameworks to prioritize hypotheses (e.g., identifying principal vs. secondary factors in conflicting results) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.